Clethodim

Übersicht

Beschreibung

Clethodim is an organic compound and a member of the cyclohexanedione family of herbicides . It is used to control grasses, especially Lolium rigidum . It is a selective, systemic herbicide commonly used to control grass weeds in a variety of row and specialty crops, including soybeans, cotton, lentils, peas, peanuts, and sunflowers .

Synthesis Analysis

Clethodim synthesis involves a multi-step reaction . An environment-friendly synthesis method of clethodim has been patented, which involves reacting a compound CA and a compound CF under the action of an organic acid catalyst under distillation conditions . This method has high yield and purity, and is suitable for industrial production .

Molecular Structure Analysis

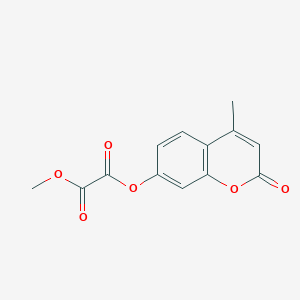

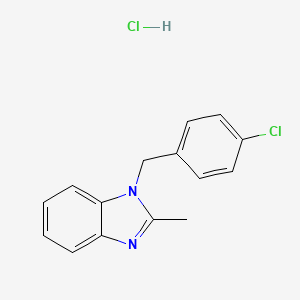

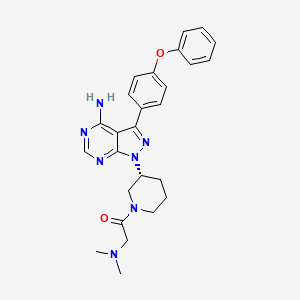

The molecular formula of Clethodim is C17H26ClNO3S . It belongs to the chemical family of the cyclohexanediones . It interacts with the plant acetyl-CoA-carboxylase, the enzyme complex responsible for the biosynthesis of lipids .

Chemical Reactions Analysis

Clethodim is extensively metabolized in all dosed groups . Unchanged parent was detected in urine of females of the high-dose group only, in faeces of females and males of the low-dose and high-dose groups .

Physical And Chemical Properties Analysis

Clethodim is highly soluble in water and has a low volatility . It tends not to be persistent in soil or aquatic systems .

Wissenschaftliche Forschungsanwendungen

Herbicide for Grasses

Clethodim is a systemic post-emergent herbicide that is highly selective for grasses . It is designed to be mixed with water and applied to crops using a sprayer . It inhibits the growth of grass weed shoots and roots, effectively killing the weeds .

Control of Volunteer Corn

Apart from controlling grass weeds, Clethodim can also be used to control volunteer corn, which grows from kernels left behind in the field after harvest .

Use in Specific Crops

Clethodim is highly selective for certain crops including cotton, coffee, onions, carrots, and soybeans . As such, it plays an integral role in protecting these crops, ensuring better yields and crop health .

Role in Integrated Weed Management Systems

In the context of integrated weed management systems, Clethodim helps farmers across the globe protect their crops, ensuring better yields and crop health . With the global increase in herbicide resistance, the role of Clethodim has become more crucial .

Environmental Impact Studies

Research has been conducted to evaluate the harmful effect of Clethodim on the model plant Allium cepa . This includes germination tests, root growth, cell and nucleolar cycle analysis, oxidative stress assessment, and histological analysis of the roots .

Residual Effect Studies

Studies have been conducted to understand the residual effects of Clethodim when applied in corn pre-seeding . The application of Clethodim 1 day before sowing adversely affected the emergence and initial development of evaluated corn hybrids .

Dietary Exposure Risk Assessment

Research has been conducted to assess the dietary exposure risk of Clethodim and its metabolites in the soybean ecosystem . The results demonstrated that the dietary exposure risk of Clethodim used in soybean according to good agricultural practices (GAP) was acceptable and would not pose an unacceptable health risk to consumers .

Toxicogenetic, Biochemical, and Anatomical Effects

Clethodim has been studied for its toxicogenetic, biochemical, and anatomical effects . The herbicide demonstrated phytotoxicity, inhibiting germination and root growth at certain concentrations, and presented mutagenicity at certain concentrations, evidenced by the increased frequency of micronuclei .

Wirkmechanismus

Target of Action

Clethodim is a selective cyclohexanedione herbicide . Its primary target is the enzyme acetyl coenzyme A carboxylase (ACCase) . ACCase plays a crucial role in the biosynthesis of fatty acids , which are essential components of cell membranes .

Mode of Action

Clethodim exhibits its pesticidal activity in plants by inhibiting ACCase . This inhibition disrupts the biosynthesis of lipids, leading to a halt in new cell growth and eventually causing the gradual death of the plant .

Biochemical Pathways

The inhibition of ACCase by Clethodim affects the pathways of fatty acid biosynthesis . This disruption leads to a deficiency in the production of essential lipids required for cell membrane formation . Additionally, Clethodim has been observed to cause changes in the enzymatic activity of catalase and ascorbate peroxidase at certain concentrations .

Pharmacokinetics

Clethodim exhibits high solubility in water and low volatility . It is rapidly absorbed, with oral absorption rates of 88-95% based on urine, tissue, expired CO2, cage wash, and residual carcass . Clethodim is extensively metabolized, and elimination is rapid, with 94-98% of the administered dose excreted by 48 hours after administration . The principal route of excretion is the urine (87-93%), and a smaller percentage of the radioactivity (9-17%) is eliminated in the feces .

Result of Action

The action of Clethodim results in the inhibition of germination and root growth at certain concentrations . It also presents mutagenicity, evidenced by the increased frequency of micronuclei . Changes are observed in cell elongation at certain concentrations, demonstrated in histological analyses of the root apex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clethodim. For instance, Clethodim is labile in acidic aqueous conditions and under UV light . New formulations aim to enhance the absorption and effectiveness of clethodim, reducing the need for higher doses and minimizing its environmental footprint .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO3S/c1-4-14(19-22-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)23-5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3/b7-6+,19-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILSDTWXNBZOGF-KUZBFYBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)SCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC(C)SCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

Decomposes below boiling point | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

162 °F (72 °C) (Closed cup) /Select Max Herbicide/ | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Fatty acid synthesis inhibitor. | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Clethodim | |

Color/Form |

Clear amber liquid | |

CAS RN |

99129-21-2 | |

| Record name | Clethodim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099129212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexen-1-one, 2-[(1E)-1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Clethodim | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7960 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)